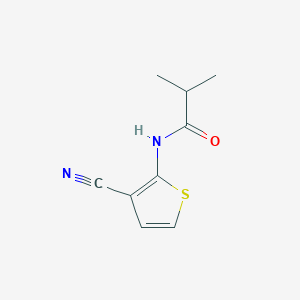

N-(3-cyanothiophen-2-yl)isobutyramide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

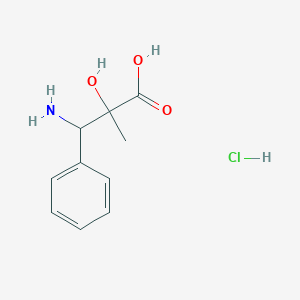

“N-(3-cyanothiophen-2-yl)isobutyramide” is a novel heterocyclic amide derivative . It is a compound that contains the functional group R−CO−NHR, which is typically formed when a carboxylic acid reacts with an amine .

Synthesis Analysis

This compound was synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .科学的研究の応用

Solubility and Thermodynamics

Research on isobutyramide, a compound structurally related to N-(3-cyanothiophen-2-yl)isobutyramide, highlights its importance as a synthetic monomer used in the synthesis of organic dyes and pharmaceuticals. The solubility behavior of isobutyramide in various solvents has been extensively studied, providing critical insights for pharmaceutical development (Wu & Li, 2020).

Organic Sensitizers for Solar Cells

A study on organic sensitizers for solar cell applications demonstrated the use of thiophene-based compounds, including those with cyano groups, to achieve high incident photon to current conversion efficiency. This research underscores the potential of such compounds in photovoltaic technologies (Kim et al., 2006).

n-Channel Conductors in Thin Film Transistors

A terthiophene-based quinodimethane compound has been synthesized and shown to act as an n-channel conductor in thin film transistors, illustrating the electronic applications of thiophene derivatives (Pappenfus et al., 2002).

Enzyme Inhibitors and Mercury Sensors

Thiourea derivatives, related in function to the compound of interest, have been identified as efficient enzyme inhibitors and mercury sensors. These findings highlight the biochemical and environmental applications of such compounds (Rahman et al., 2021).

Chemotherapy and Biological Evaluation

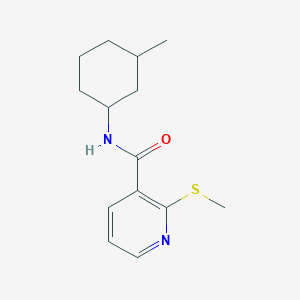

A specific study on N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, closely related to the requested compound, revealed its significant antioxidant and antimicrobial properties, suggesting potential applications in pharmaceuticals and biotechnology (Cakmak et al., 2022).

作用機序

Target of Action

N-(3-cyanothiophen-2-yl)-2-methylpropanamide, also known as N-(3-cyanothiophen-2-yl)isobutyramide, is a complex organic compound. Compounds with similar structures have been known to interact with various biological targets, contributing to their diverse biological activities .

Mode of Action

It’s synthesized by n-acylation of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid . The compound’s interaction with its targets and the resulting changes would depend on the specific biological target it interacts with.

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways, leading to diverse downstream effects .

Result of Action

It’s known to possess significant antioxidant and antimicrobial properties .

生化学分析

Biochemical Properties

It has been investigated computationally using the density functional theory (DFT) method . Fukui function (FF) analysis was carried out to examine the interactions between this compound and DNA bases such as guanine, thymine, adenine, and cytosine . This suggests that N-(3-cyanothiophen-2-yl)-2-methylpropanamide may interact with these biomolecules, potentially influencing biochemical reactions.

Molecular Mechanism

Computational studies suggest that it may interact with DNA bases , which could potentially influence gene expression

特性

IUPAC Name |

N-(3-cyanothiophen-2-yl)-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-6(2)8(12)11-9-7(5-10)3-4-13-9/h3-4,6H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBTNODPWIUVANM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=C(C=CS1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(4-Methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B2842795.png)

![3-{4H,5H,6H-cyclopenta[b]thiophene-2-amido}benzoic acid](/img/structure/B2842797.png)

![(Z)-ethyl 2-((4-hydroxy-3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2842798.png)

![4-fluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2842805.png)

![(E)-1-ethyl-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2842806.png)

![N-[(3,4-dichlorobenzoyl)oxy]-N-[3,4-dihydro-1(2H)-naphthalenyliden]amine](/img/structure/B2842809.png)